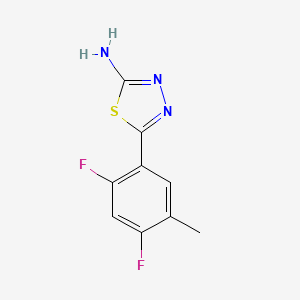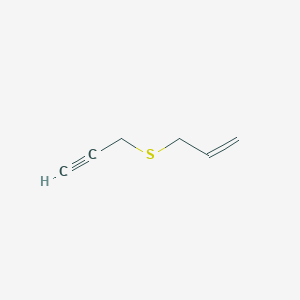
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one is a complex organic compound with the molecular formula C29H25BrN2O2 and a molecular weight of 513.43 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a tritylamino group attached to a benzoxazepinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Benzoxazepinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepinone ring system.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a tritylamine derivative reacts with the intermediate compound.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-Bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the tritylamino group, which may result in different chemical and biological properties.
5-Methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the methyl group, which may influence its chemical stability and interactions.
Uniqueness
The presence of the bromine atom, methyl group, and tritylamino group in 7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C29H25BrN2O2 |
|---|---|
分子量 |
513.4 g/mol |
IUPAC 名称 |
7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3 |
InChI 键 |
CJABCPPCHHAGES-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

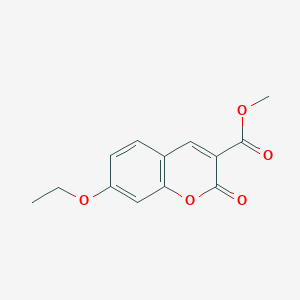
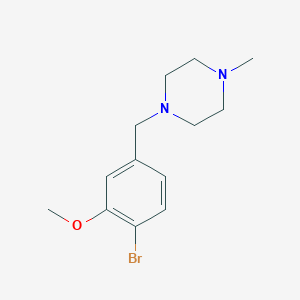
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
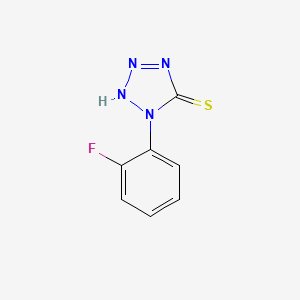
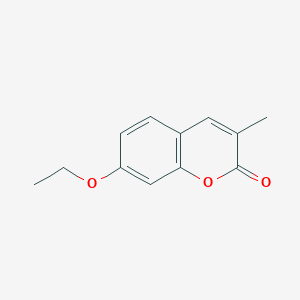
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
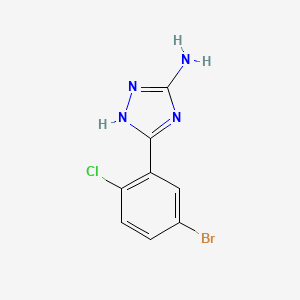
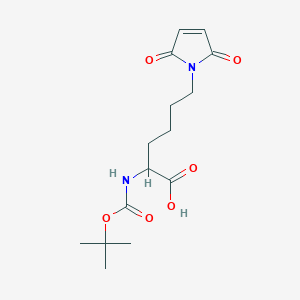
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
